molecular formula C11H22O4 B12594281 Acetic acid;3-tert-butyloxan-2-ol CAS No. 645413-26-9

Acetic acid;3-tert-butyloxan-2-ol

Cat. No.: B12594281
CAS No.: 645413-26-9
M. Wt: 218.29 g/mol
InChI Key: NMDPSXZCNHNVEQ-UHFFFAOYSA-N
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Description

Acetic acid;3-tert-butyloxan-2-ol is a chemical compound that combines the properties of acetic acid and 3-tert-butyloxan-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 3-tert-butyloxan-2-ol is a more complex molecule featuring a tert-butyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-tert-butyloxan-2-ol typically involves the reaction of acetic acid with 3-tert-butyloxan-2-ol under controlled conditions. One common method includes the esterification of acetic acid with 3-tert-butyloxan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-tert-butyloxan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl group or the oxane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;3-tert-butyloxan-2-ol has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;3-tert-butyloxan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food and industry.

    tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and in organic synthesis.

    Oxane derivatives: Compounds containing an oxane ring, used in various chemical applications.

Uniqueness

Acetic acid;3-tert-butyloxan-2-ol is unique due to its combination of acetic acid and oxane functionalities, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where both acidic and oxane characteristics are desired.

Properties

CAS No.

645413-26-9

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

acetic acid;3-tert-butyloxan-2-ol

InChI

InChI=1S/C9H18O2.C2H4O2/c1-9(2,3)7-5-4-6-11-8(7)10;1-2(3)4/h7-8,10H,4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

NMDPSXZCNHNVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1CCCOC1O

Origin of Product

United States

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